2-bromo-1H-pyrrolo[2,3-c]pyridine

Catalog No.
S806300
CAS No.
885272-38-8
M.F
C7H5BrN2
M. Wt
197.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-1H-pyrrolo[2,3-c]pyridine

CAS Number

885272-38-8

Product Name

2-bromo-1H-pyrrolo[2,3-c]pyridine

IUPAC Name

2-bromo-1H-pyrrolo[2,3-c]pyridine

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

InChI

InChI=1S/C7H5BrN2/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4,10H

InChI Key

ICMHSGZQLSJRPY-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C=C(N2)Br

Canonical SMILES

C1=CN=CC2=C1C=C(N2)Br
  • Medicinal Chemistry: The pyrrolo[2,3-c]pyridine scaffold is present in several bioactive molecules, including some with antitumor and antibacterial properties []. 2-bromo-1H-pyrrolo[2,3-c]pyridine could potentially serve as a starting material for the synthesis of novel drug candidates. Further research would be needed to explore this possibility.
  • Materials Science: Heterocyclic compounds are frequently investigated for their potential applications in organic electronics and functional materials due to their unique electronic properties []. The introduction of a bromine atom can further modify these properties. 2-bromo-1H-pyrrolo[2,3-c]pyridine could be explored as a building block for the design of novel materials with specific functionalities.

2-bromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by its unique bicyclic structure that combines a pyrrole and pyridine moiety. Its molecular formula is C₇H₅BrN₂, with a molecular weight of approximately 197.03 g/mol. This compound is notable for its bromine substitution at the second position of the pyrrole ring, which significantly influences its chemical reactivity and biological activity. The compound has gained attention in medicinal chemistry due to its potential therapeutic applications.

The chemical reactivity of 2-bromo-1H-pyrrolo[2,3-c]pyridine is primarily attributed to the presence of the bromine atom, which can participate in various nucleophilic substitution reactions. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Suzuki Coupling: This reaction allows for the coupling of aryl groups using palladium catalysts, which can be utilized to synthesize more complex structures.
  • Ugi Reaction: A multicomponent reaction that can generate diverse compounds by reacting an isocyanide with an amine, a carboxylic acid, and an aldehyde or ketone .

2-bromo-1H-pyrrolo[2,3-c]pyridine exhibits significant biological activity, particularly as an inhibitor of certain enzymes. Notably, it has been identified as a CYP1A2 inhibitor, which suggests potential applications in modulating drug metabolism and interactions . Furthermore, its structural features make it a candidate for further development in the field of medicinal chemistry.

The synthesis of 2-bromo-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods:

  • Heterocyclic Synthesis: Utilizing starting materials such as 2-bromopyridine and appropriate reagents to facilitate cyclization.
  • Bromination Reactions: Bromination of pre-existing pyrrolo compounds under controlled conditions to introduce the bromine substituent at the desired position.
  • Multicomponent Reactions: Employing reactions like the Ugi reaction to create complex derivatives that can subsequently be modified to yield 2-bromo-1H-pyrrolo[2,3-c]pyridine .

The applications of 2-bromo-1H-pyrrolo[2,3-c]pyridine span various fields:

  • Medicinal Chemistry: Its potential as a drug candidate targeting specific biological pathways.
  • Material Science: Used in the development of novel materials due to its unique electronic properties.
  • Biochemical Research: Serves as a biochemical tool for studying enzyme interactions and metabolic pathways .

Studies on the interactions of 2-bromo-1H-pyrrolo[2,3-c]pyridine with biological targets have shown promising results. Its role as a CYP1A2 inhibitor indicates potential interactions with other drugs metabolized by this enzyme, suggesting implications for drug-drug interactions and pharmacokinetics. Further research is needed to elucidate its full interaction profile and therapeutic potential.

Several compounds share structural similarities with 2-bromo-1H-pyrrolo[2,3-c]pyridine. A comparison highlights its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
5-bromo-1H-pyrrolo[2,3-c]pyridine1215387-58-80.77Bromine at position five
6-bromo-1H-pyrrolo[3,2-c]pyridine1000342-71-10.79Bromine at position six
5-bromo-N,N-dimethylpyridin-3-amine39856-56-90.78Dimethyl substitution
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine1150617-52-90.78Methyl group at position four

The uniqueness of 2-bromo-1H-pyrrolo[2,3-c]pyridine lies in its specific bromination pattern and the resulting biological activity that differentiates it from these similar compounds.

The synthesis of pyrrolopyridine derivatives dates to the mid-20th century, with 2-bromo-1H-pyrrolo[2,3-c]pyridine gaining prominence in the 2000s as advances in cross-coupling reactions enabled efficient functionalization of its brominated scaffold. Early work focused on its structural elucidation, with X-ray crystallography confirming the planar fused-ring system and bromine’s position at the 2-carbon. The compound’s commercial availability since the 2010s (CAS 885272-38-8) accelerated its adoption in drug discovery programs targeting neurological disorders and cancer.

Significance in Heterocyclic Chemistry

As a member of the azaindole family, this compound combines the electron-rich pyrrole ring and electron-deficient pyridine moiety, creating unique electronic properties. The bromine atom at position 2 serves as a leaving group, facilitating Suzuki-Miyaura and Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or amine substituents. Its π-deficient nature enhances stability compared to indole analogs, making it suitable for reactions requiring harsh conditions.

Position in Pyrrolopyridine Research

Among pyrrolopyridine isomers, the [2,3-c] fusion pattern exhibits distinct reactivity due to the proximity of the nitrogen atoms. This geometry allows for hydrogen bonding interactions critical in biological systems, as seen in its incorporation into fibroblast growth factor receptor (FGFR) inhibitors and acetyl-CoA carboxylase (ACC) inhibitors. Over 15% of recent pyrrolopyridine patents feature brominated derivatives, underscoring their industrial relevance.

XLogP3

2

Wikipedia

2-Bromo-1H-pyrrolo[2,3-c]pyridine

Dates

Modify: 2023-08-16

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